molecular formula C10H9N3O4S B14644503 2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide CAS No. 54968-77-3

2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide

Cat. No.: B14644503
CAS No.: 54968-77-3
M. Wt: 267.26 g/mol
InChI Key: CQNFPWSAONWWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a cyano group, a sulfonyl group, and an oxime functionality, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide typically involves the reaction of 2-cyanoacetamide with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various sulfonamide derivatives.

    Condensation Reactions: Heterocyclic compounds such as pyridines and quinolines.

    Reduction: Amines.

Scientific Research Applications

2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: It is used to construct complex organic molecules and heterocycles.

    Biological Studies: The compound is employed in the development of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The sulfonyl group enhances the compound’s binding affinity and specificity towards its targets. The oxime functionality can undergo tautomerization, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of the sulfonyl group enhances its solubility and stability, making it a valuable intermediate in various chemical transformations .

Properties

IUPAC Name

[(2-amino-1-cyano-2-oxoethylidene)amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-7-2-4-8(5-3-7)18(15,16)17-13-9(6-11)10(12)14/h2-5H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNFPWSAONWWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80787867
Record name 2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80787867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54968-77-3
Record name 2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80787867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.